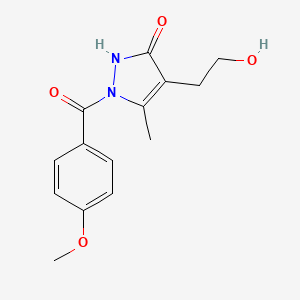

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Description

This pyrazolone derivative features a 2-hydroxyethyl group at position 4, a 4-methoxybenzoyl moiety at position 1, and a methyl group at position 4. Its structure combines hydrophilic (hydroxyethyl) and lipophilic (4-methoxybenzoyl) substituents, which influence solubility, reactivity, and biological interactions. Pyrazolones are known for diverse applications, including pharmaceuticals and materials science, due to their tunable electronic and steric properties .

Properties

IUPAC Name |

4-(2-hydroxyethyl)-2-(4-methoxybenzoyl)-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9-12(7-8-17)13(18)15-16(9)14(19)10-3-5-11(20-2)6-4-10/h3-6,17H,7-8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGLVLCDDUOVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)OC)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps. One common method includes the condensation of 4-methoxybenzoyl chloride with 5-methyl-2,3-dihydro-1H-pyrazol-3-one in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: 4-(2-carboxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.

Reduction: 4-(2-hydroxyethyl)-1-(4-methoxybenzyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has shown that 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one possesses significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, indicating a mechanism that could be beneficial in treating inflammatory diseases.

Analgesic Properties

Preliminary research suggests that this compound may exhibit analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action may involve the modulation of pain pathways in the central nervous system.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory effects of the compound in animal models, significant reductions in paw edema were observed after administration of the compound at doses of 10 mg/kg and 20 mg/kg compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 45 |

| High Dose (20 mg/kg) | 70 |

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs and their substituents:

*Calculated based on for a related sulfonyl derivative.

Key Observations:

Spectroscopic and Physical Properties

- FTIR Signatures:

- Melting Points: Pyrazolones with bulky substituents (e.g., sulfonyl groups in ) typically have higher m.p. (>200°C), while hydroxyethyl derivatives may exhibit lower m.p. due to enhanced solubility .

Biological Activity

The compound 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula: CHNO

- Molecular Weight: 249.27 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| Molecular Weight | 249.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Research has shown that compounds with similar structures can inhibit various cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways, which are crucial in tumor progression . The ability of pyrazole derivatives to act as inhibitors of these pathways suggests a promising role for this compound in cancer therapy.

Anti-inflammatory and Antibacterial Effects

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. For instance, studies have demonstrated that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . The structural characteristics of this compound may contribute to similar effects, potentially making it useful in treating inflammatory diseases.

Antifungal Activity

A series of studies have evaluated the antifungal properties of pyrazole derivatives against various phytopathogenic fungi. These studies indicate that modifications in the pyrazole structure can lead to enhanced antifungal activity . While specific data on the antifungal efficacy of our compound is limited, it is reasonable to hypothesize based on related compounds that it may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring and substituents can significantly affect their pharmacological profiles. For example, the presence of a methoxy group at the para position of the benzoyl moiety has been associated with increased potency against certain targets .

Case Studies

- Antitumor Activity Study : A study evaluated various pyrazole derivatives for their ability to inhibit BRAF(V600E) in vitro. The results indicated that modifications leading to enhanced lipophilicity improved inhibitory activity against this target.

- Anti-inflammatory Study : Another research focused on a series of pyrazole compounds showing significant inhibition of LPS-induced NO production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

The compound contains a pyrazolone core substituted with a 4-methoxybenzoyl group, a 2-hydroxyethyl chain, and a methyl group. X-ray crystallography is the gold standard for confirming its stereochemistry and substituent arrangement. For example, similar pyrazolone derivatives were structurally resolved via single-crystal X-ray diffraction, revealing bond lengths (mean C–C = 0.004 Å) and torsion angles critical for reactivity .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis often involves multi-step protocols, such as:

- Vilsmeier–Haack reaction : Used to functionalize pyrazolone precursors (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with aldehyde groups .

- Condensation reactions : Hydrazones or tetrazole intermediates react with activated carbonyl groups under acidic/basic conditions . Optimization of reaction parameters (e.g., solvent, temperature) is critical to achieve yields >70% .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirms substituent integration and spatial arrangement (e.g., coupling constants for diastereotopic protons) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for exact mass determination) .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. What structural analogs exhibit comparable bioactivity, and how do they differ?

Analogs like 5-aryl-pyrazole derivatives and 4-thiazolidinones share bioactivity (e.g., anticancer, antimicrobial) but differ in substituent effects. For instance, the 2-hydroxyethyl group in this compound enhances solubility, while the methoxybenzoyl moiety may improve receptor binding .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies include:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- pH-dependent hydrolysis : Monitors degradation in acidic/basic buffers via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in bioactivity data from different studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

- Dose-response validation : Replicate studies across multiple models (e.g., in vitro vs. ex vivo).

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzoyl ring may reduce potency) .

Q. What reaction mechanisms govern its transformations under oxidative/reductive conditions?

- Oxidation : The hydroxyethyl group may form a ketone, while the pyrazolone ring undergoes dehydrogenation to a pyrazole.

- Reduction : The methoxybenzoyl group could be demethylated to a hydroxyl derivative. Reaction pathways are confirmed using isotopic labeling and LC-MS .

Q. What computational tools predict its pharmacokinetic properties and bioactivity?

- Molecular docking : Screens against targets like COX-2 or kinases using AutoDock Vina.

- ADMET prediction : Software like SwissADME evaluates logP (lipophilicity) and CYP450 metabolism .

- DFT calculations : Models electron density for reactive sites (e.g., carbonyl groups) .

Q. How can its environmental fate be assessed in ecotoxicological studies?

Follow the INCHEMBIOL framework:

- Partition coefficients (log Kow) : Predict bioaccumulation potential.

- Degradation studies : Monitor hydrolysis/photolysis rates in simulated ecosystems .

- Toxicity assays : Use model organisms (e.g., Daphnia magna) to assess LC50 values .

Q. What experimental designs optimize synthesis scalability without compromising purity?

- DoE (Design of Experiments) : Identifies critical factors (e.g., catalyst loading, reaction time) via response surface methodology.

- Continuous flow chemistry : Enhances reproducibility and reduces side reactions compared to batch synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.